6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which is notable for its diverse biological activities. Quinazolines are heterocyclic compounds that have been extensively studied for their potential pharmaceutical applications, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine includes a chloro substituent at the 6-position and an amine group at the 2-position, contributing to its reactivity and biological profile.
Source: The compound is synthesized through various chemical reactions involving starting materials such as substituted benzamides and methyl anthranilate, as detailed in several studies focusing on quinazoline derivatives .
Classification: This compound can be classified under heterocyclic compounds, specifically as a substituted quinazoline derivative. Its classification is significant in medicinal chemistry due to the pharmacological properties associated with quinazoline structures.
The synthesis of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine typically involves a multi-step process:
The molecular structure of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine can be described with the following details:
The structural integrity can be confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and functional groups .
6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is likely to participate in several chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine often involves interactions with specific biological targets:
The applications of 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine extend primarily into medicinal chemistry:
Quinazoline derivatives have evolved from natural product scaffolds to targeted therapeutic agents over five decades. Early explorations focused on simple alkaloid-like structures, such as the isolation of natural quinazoline motifs like glycosminine and febrifugine, which demonstrated antimalarial and antipyretic properties. The 1970s marked a pivotal shift with the development of synthetic quinazoline derivatives, exemplified by proquazone—an anti-inflammatory and analgesic agent that established the core structure as a viable pharmacophore for modulating biological pathways [6]. By the 2000s, advancements in molecular targeting catalyzed the design of kinase inhibitors, where quinazoline derivatives emerged as privileged scaffolds for inhibiting tyrosine kinases involved in cancer progression. Notably, derivatives like lapatinib (a dual EGFR/HER2 inhibitor) highlighted the structural adaptability of quinazolines in achieving selective enzyme inhibition [8].
Recent research (2020–2025) has focused on structural diversification to enhance potency and selectivity. For instance:
Table 1: Evolution of Key Quinazoline Derivatives in Therapeutics
Era | Therapeutic Area | Representative Compound | Key Advancement |
---|---|---|---|
1970s | Anti-inflammatory | Proquazone | First synthetic quinazoline NSAID |
2000s | Oncology (Kinases) | Lapatinib | Dual EGFR/HER2 inhibition |
2020–2025 | Angiogenesis | 3j (Quinazoline derivative) | VEGFR-2 inhibition (IC50 = 0.120 µM) [2] |
2020–2025 | HER2+ Breast Cancer | 14f (Isoquinoline-quinazoline) | Enhanced cellular activity vs. lapatinib [8] |
This compound (C21H17ClN4, MW 360.84) integrates three pharmacophoric elements critical for target engagement:
Table 2: Functional Roles of Substituents in the Quinazoline Core
Position | Substituent | Role in Drug Design | Target Interaction |
---|---|---|---|
6 | Chloro | Electronegativity modulation; Lipophilicity enhancement | Hydrophobic cleft in VEGFR-2/HER2 |
4 | Phenyl | π-Stacking with hydrophobic residues | ATP-binding site of kinases [10] |
2 | (2-Methylphenyl)amino | Steric guidance for selective binding | Allosteric sub-pocket in HER2 [8] |
The compound’s scaffold enables molecular flexibility: The quinazoline core acts as a "molecular platform" for appending substituents that fine-tune affinity across diverse targets. For instance:
Ongoing research focuses on optimizing this core for polypharmacology—simultaneously targeting VEGFR-2, HER2, and HSP90 in refractory cancers. Derivatives with isoquinoline tethers (e.g., compound 14f) exemplify this trend, showing synergistic activity against HER2-dependent SKBR3 cells [8].
Table: Key Identifiers for 6-Chloro-N-(2-Methylphenyl)-4-Phenylquinazolin-2-Amine
Property | Value |
---|---|
Systematic Name | 6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
CAS Number | 836637-91-3 [3] |
Molecular Formula | C21H17ClN4 |
Molecular Weight | 360.84 g/mol |
SMILES | Clc1ccc2c(c1)c(nc(n2)NC3=CC=CC=C3C)c1ccccc1 |
Related Compounds | 6-Chloro-N,N-dimethyl-4-phenylquinazolin-2-amine (CID 873721) [1] |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8